molecular formula C20H16FN3O3S B2758267 4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251681-84-1

4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2758267
CAS RN: 1251681-84-1
M. Wt: 397.42
InChI Key: RBTWTEUBKRSPHA-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a compound that can be synthesized and analyzed using various spectroscopic methods, such as NMR and mass spectrometry, to determine its structure and potential applications in scientific research. For instance, the synthesis and crystal structure analysis of related thiadiazole derivatives have been explored, highlighting the importance of structural confirmation via X-ray crystallography to understand molecular interactions and stability (Banu et al., 2014).

Applications in Drug Discovery

The compound and its derivatives have potential applications in drug discovery, particularly as part of molecular scaffolds for developing constrained peptidomimetics. These scaffolds can be synthesized on solid supports, offering a versatile approach for creating novel compounds that mimic peptide structures, which could be useful in targeting specific biological pathways (Schütznerová et al., 2016).

Antitumor Activity

Some derivatives containing the 1,3,4-thiadiazole moiety have shown promising antitumor activities. Synthesis and characterization of these derivatives have led to identifying compounds with significant inhibitory effects on cancer cell lines, demonstrating the potential for these molecules in anticancer therapy (Qin et al., 2020).

Molecular Interactions and Stability

Research into similar compounds has shed light on the importance of molecular interactions, such as hydrogen bonding and π-π stacking, for the stability and function of these molecules. Such studies contribute to a better understanding of how these compounds can be designed and modified for improved efficacy and stability in various applications (Jashari et al., 2007).

properties

IUPAC Name

4-(3-fluorophenyl)-2-[(3-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-14-5-2-6-15(11-14)13-23-20(25)24(17-8-3-7-16(21)12-17)19-18(28(23,26)27)9-4-10-22-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTWTEUBKRSPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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